molecular formula C8H4Cl2N2O B13126307 3,7-Dichloro-1,8-naphthyridin-4(1H)-one

3,7-Dichloro-1,8-naphthyridin-4(1H)-one

Katalognummer: B13126307
Molekulargewicht: 215.03 g/mol
InChI-Schlüssel: ONKWXXGVQAUXCS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Dichloro-1,8-naphthyridin-4(1H)-one is a halogenated naphthyridine derivative characterized by chlorine substituents at positions 3 and 7 of its bicyclic aromatic framework. The 1,8-naphthyridinone core is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-stacking interactions, making it valuable for targeting enzymes and nucleic acids. Its synthesis typically involves halogenation of the naphthyridine backbone, as seen in related compounds (e.g., 7-chloro derivatives in ).

Eigenschaften

Molekularformel

C8H4Cl2N2O

Molekulargewicht

215.03 g/mol

IUPAC-Name

3,7-dichloro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C8H4Cl2N2O/c9-5-3-11-8-4(7(5)13)1-2-6(10)12-8/h1-3H,(H,11,12,13)

InChI-Schlüssel

ONKWXXGVQAUXCS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=NC2=C1C(=O)C(=CN2)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,7-dichloroquinoline with a suitable nucleophile, followed by cyclization to form the naphthyridinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Dichloro-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the naphthyridinone core.

    Substitution: The chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthyridinones.

Wissenschaftliche Forschungsanwendungen

3,7-Dichloro-1,8-naphthyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,7-Dichloro-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3,7-dichloro-1,8-naphthyridin-4(1H)-one, focusing on their substituents, biological activities, and synthesis methods:

Compound Substituents Biological Activity Key Data Synthesis Reference
7-Acetamido-1,8-naphthyridin-4(1H)-one 7-Acetamido Antibiotic modulator (synergizes with fluoroquinolones against multidrug-resistant bacteria) MIC ≥1.024 µg/mL (alone); enhances norfloxacin activity by 4–8 fold Sulfonylation of 2-amino-5-chloro-1,8-naphthyridine with benzenesulfonyl chlorides
3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide 3-Trifluoromethyl sulfonamide Antibiotic modulator (similar to above) MIC ≥1.024 µg/mL (alone); synergizes with fluoroquinolones Thermolysis of Meldrum’s acid adduct followed by sulfonylation
3-(1,3,4-Oxadiazol-2-yl)-1,8-naphthyridin-4(1H)-one derivatives (6e, 6h) 3-Oxadiazole with aryl substituents Cisplatin sensitizers (enhance cytotoxicity in HCT116 colon cancer cells) IC₅₀: 26.98 µM (6e); induces apoptosis via ATR/CHK1 pathway inhibition Condensation of 5-bromopyridin-2-amine with diethyl ethoxymalonate, followed by cyclization
3-{6-(2-Chlorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one Triazole-thiadiazole hybrid Antimicrobial agent MIC = 16 µg/mL (broad-spectrum) Multi-step heterocyclization; QSAR highlights lipophilicity and steric bulk as critical
7-Chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (7CN) 7-Chloro, 4-hydroxy, 2-phenyl Anti-angiogenic (A1 adenosine receptor antagonist) In vivo activity dependent on phenyl and chloro substituents Commercial availability; structural modifications for SAR studies
2-Ethyl-3-methylidene-1-tosyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one (4a) Methylidene, tosyl, ethyl Anticancer (HL-60 leukemia cells) Selective cytotoxicity (IC₅₀: <10 µM); induces apoptosis Tosylation of dihydro-naphthyridinone intermediates

Key Structural and Functional Insights

Chlorine Substitution :

  • The 3,7-dichloro configuration likely enhances electrophilicity and binding to biological targets, as seen in 7-chloro analogs (e.g., 7CN).
  • Chlorine at position 7 is critical for anti-angiogenic activity in 7CN derivatives.

Heterocyclic Modifications :

  • Oxadiazole and Triazole Moieties : Improve metabolic stability and target engagement (e.g., 6e/6h inhibit ATR via hydrogen bonding with Val170 and π-stacking with Trp169).
  • Sulfonamide and Tosyl Groups : Enhance solubility and modulate pharmacokinetics (e.g., 3-TNB and compound 4a).

Biological Activity Trends :

  • Antimicrobial Activity : Correlates with lipophilicity (e.g., triazole-thiadiazole hybrid with MIC = 16 µg/mL).
  • Anticancer Activity : Linked to DNA damage response (DDR) pathway inhibition (e.g., 6e/6h reduce CHK1 expression).

Synthetic Challenges :

  • Halogenation and cyclization steps often yield low-to-moderate efficiencies (e.g., 23.6% yield for 6-bromo intermediates in ).
  • Multi-step protocols are common for introducing heterocycles (e.g., oxadiazole derivatives require sequential condensation and cyclization).

Data Tables

Table 1: Comparative Antibacterial Activity of Selected Analogs

Compound MIC (µg/mL) Synergistic Effect (Fold Reduction in MIC) Target Bacteria
7-Acetamido-1,8-naphthyridin-4(1H)-one ≥1.024 4–8× with norfloxacin E. coli, S. aureus
3-TNB ≥1.024 2–4× with ofloxacin P. aeruginosa
Triazole-thiadiazole hybrid (Compound 23) 16 N/A Broad-spectrum

Table 2: Anticancer Activity of 1,8-Naphthyridinone Derivatives

Compound Target Cell Line IC₅₀ (µM) Mechanism of Action
6e HCT116 26.98 ATR/CHK1 inhibition, apoptosis
6h HCT116 27.84 ATR/CHK1 inhibition, apoptosis
4a HL-60 <10 Apoptosis, G2/M arrest

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.